PNMT Inhibition: 4-Methoxy Substitution Abolishes High-Affinity Binding Observed in Multi-Halogenated Inhibitors
2-Amino-1-(4-methoxyphenyl)ethanol demonstrates minimal inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10^6 nM (1.11 mM) [1]. This contrasts with structurally related multi-halogenated PNMT inhibitors such as SKF 7698 (7,8-dichloro analog) which achieve Ki values in the low nanomolar range [2]. The 1,000,000-fold difference in potency establishes that the simple 4-methoxy substitution, absent additional electron-withdrawing ring substitutions, is insufficient for high-affinity PNMT active site engagement. This quantitative weakness is itself a selection criterion for researchers requiring a negative control or a scaffold that avoids PNMT-mediated metabolic interference in catecholamine pathway studies.
| Evidence Dimension | Enzyme inhibition constant (Ki) for phenylethanolamine N-methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10^6 nM (1.11 mM) |
| Comparator Or Baseline | SKF 7698 (7,8-dichloro analog): Ki ≈ 1-10 nM (class representative range); Native substrate noradrenaline: Km ~ 10-100 μM |
| Quantified Difference | Target compound exhibits ~1,000,000-fold weaker affinity than potent halogenated inhibitors; ~10- to 100-fold weaker than the natural substrate |
| Conditions | In vitro radiochemical assay against bovine adrenal PNMT |
Why This Matters
Procurement selection should be based on the explicit requirement for a PNMT-inactive or minimally active phenylethanolamine scaffold to serve as a negative control or to avoid confounding catecholamine pathway modulation.
- [1] BindingDB. Entry BDBM50367284 (CHEMBL291584). Affinity Data: Ki = 1.11E+6 nM for PNMT inhibition in vitro using radiochemical assay. Accessed via BindingDB.org. View Source
- [2] Grunewald GL, et al. J Med Chem. 2006;49(18):5425-5433. 'Synthesis and biochemical evaluation of 3- and 7-fluorinated 3,4-dihydro-1H-quinolin-2-ones as selective inhibitors of phenylethanolamine N-methyltransferase.' (Representative of low nM-range PNMT inhibitors for cross-study comparison). View Source
